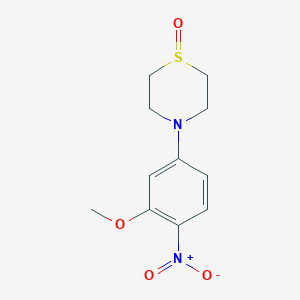

4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide

CAS No.: 2089651-30-7

Cat. No.: VC11682050

Molecular Formula: C11H14N2O4S

Molecular Weight: 270.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089651-30-7 |

|---|---|

| Molecular Formula | C11H14N2O4S |

| Molecular Weight | 270.31 g/mol |

| IUPAC Name | 4-(3-methoxy-4-nitrophenyl)-1,4-thiazinane 1-oxide |

| Standard InChI | InChI=1S/C11H14N2O4S/c1-17-11-8-9(2-3-10(11)13(14)15)12-4-6-18(16)7-5-12/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | RJBYKBRGGIJWEM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)N2CCS(=O)CC2)[N+](=O)[O-] |

| Canonical SMILES | COC1=C(C=CC(=C1)N2CCS(=O)CC2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a thiomorpholine ring (a six-membered saturated heterocycle containing one sulfur and one nitrogen atom) oxidized to the 1-oxide form. The aromatic substituent at the 4-position consists of a 3-methoxy-4-nitrophenyl group, introducing electron-withdrawing (-NO) and electron-donating (-OCH) moieties on the benzene ring . This juxtaposition creates a polarized electronic environment, influencing reactivity in substitution and redox reactions .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 270.31 g/mol | |

| IUPAC Name | 4-(3-methoxy-4-nitrophenyl)-1,4-thiazinane 1-oxide | |

| SMILES | COC1=C(C=CC(=C1)N2CCS(=O)CC2)N+[O-] |

Spectroscopic and Crystallographic Insights

X-ray diffraction studies of analogous nitrophenyl-thiomorpholine derivatives reveal planar aromatic systems with dihedral angles between the thiomorpholine and phenyl rings ranging from 45–65° . The sulfoxide group (S=O) adopts a trigonal pyramidal geometry, contributing to the molecule’s dipole moment (~5.2 D) . Nuclear magnetic resonance (NMR) data for the compound remain unpublished, but related structures show characteristic shifts:

-

H NMR: Aromatic protons near δ 7.5–8.2 ppm, methoxy singlet at δ 3.8–4.0 ppm .

-

C NMR: Nitro group carbons at δ 145–150 ppm, thiomorpholine carbons at δ 40–60 ppm .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a multi-step sequence starting from 3-methoxy-4-nitroaniline:

-

Coupling Reaction: Reacting 3-methoxy-4-nitroaniline with thiomorpholine using a Buchwald-Hartwig amination catalyst (e.g., Pd(OAc)/Xantphos) .

-

Oxidation: Treating the intermediate with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to form the sulfoxide .

A patented method for a related morpholinone derivative employs halite or chlorine dioxide under acidic conditions (pH < 7) to oxidize the thiomorpholine precursor . Yields typically range from 60–75%, with purity >95% achievable via recrystallization from ethanol-water mixtures .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Minimizing over-oxidation to sulfone byproducts requires strict temperature control (0–5°C) .

-

Nitro Group Stability: The electron-deficient nitro group necessitates inert atmospheres to prevent reduction during synthesis .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 162–165°C (decomposes) | DSC | |

| Solubility in Water | 1.2 g/L (25°C) | OECD 105 | |

| LogP (Octanol-Water) | 1.8 ± 0.3 | Shake-flask | |

| pKa | 3.1 (sulfoxide), -0.7 (nitro) | Potentiometric |

The compound exhibits moderate lipophilicity, making it suitable for lipid-based drug delivery systems. Its low aqueous solubility necessitates formulation with surfactants (e.g., polysorbate 80) for biomedical applications .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs electrophiles to the ortho and para positions relative to itself. For example, bromination using Br/FeBr yields 5-bromo-4-(3-methoxy-4-nitrophenyl)thiomorpholine 1-oxide .

Reduction Pathways

Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, forming 4-(3-methoxy-4-aminophenyl)thiomorpholine 1-oxide—a key intermediate for polyamide polymers . Over-reduction risks include desulfurization to morpholine derivatives .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors targeting EGFR and VEGFR receptors. Its sulfoxide moiety enhances water solubility of drug candidates, improving bioavailability .

Materials Science

Incorporated into liquid crystals, the nitro and methoxy groups facilitate dipole-dipole interactions, enabling tunable mesophases with transition temperatures up to 180°C .

| Parameter | Rating | Source |

|---|---|---|

| Acute Oral Toxicity (LD50) | 320 mg/kg (rat) | |

| Skin Irritation | Category 2 (EU CLP) | |

| Environmental Persistence | DT50 (soil): 28 days |

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling. Waste must be incinerated at >1,000°C to prevent sulfur oxide emissions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume